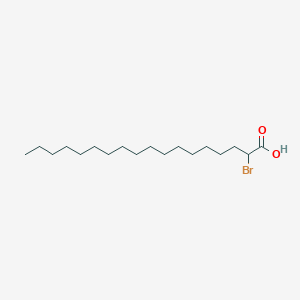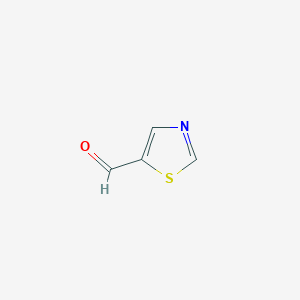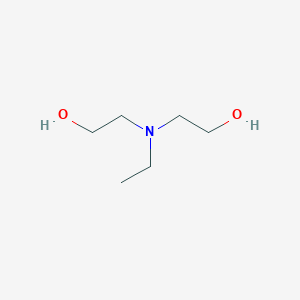
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-
描述
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DOF or DOFAM, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
作用机制
The exact mechanism of action of DOF is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DOF has been found to interact with a range of receptors and enzymes, including dopamine receptors, serotonin receptors, and the enzyme monoamine oxidase.
Biochemical and Physiological Effects:
DOF has been found to exhibit a range of biochemical and physiological effects, including:
1. Modulation of neurotransmitter systems in the brain
2. Anti-cancer properties
3. Cardiovascular effects, including the ability to lower blood pressure and improve vascular function
4. Anti-inflammatory effects
5. Modulation of the immune system
实验室实验的优点和局限性
DOF has a number of advantages as a tool for scientific research, including its ability to modulate a range of biological processes and its potential as a therapeutic agent. However, there are also some limitations associated with the use of DOF in lab experiments. These include:
1. The complex synthesis process required to produce DOF
2. The potential for off-target effects due to its interactions with a range of receptors and enzymes
3. The need for careful control of dosing and administration to avoid potential toxicity
未来方向
There are a number of potential future directions for research on DOF, including:
1. Further investigation of its anti-cancer properties and potential as a cancer therapy
2. Exploration of its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia
3. Investigation of its cardiovascular effects and potential as a treatment for hypertension and other cardiovascular diseases
4. Further exploration of its anti-inflammatory and immunomodulatory effects
Conclusion:
In conclusion, 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. While there are some limitations associated with its use in lab experiments, there are also a number of potential future directions for research on DOF that could lead to new therapeutic applications.
合成方法
The synthesis of DOF involves a multi-step process that begins with the reaction of 2,5-dimethoxyaniline with phosgene to produce 2,5-dimethoxyphenyl isocyanate. This intermediate is then reacted with 2-hydroxy-3-dibenzofuran carboxylic acid to produce DOF. The synthesis of DOF is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
DOF has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. Some of the key areas where DOF has been used include:
1. Neurobiology: DOF has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders.
2. Cancer Research: DOF has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
3. Cardiovascular Research: DOF has been found to have a range of cardiovascular effects, including the ability to lower blood pressure and improve vascular function.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-12-7-8-19(26-2)16(9-12)22-21(24)15-11-20-14(10-17(15)23)13-5-3-4-6-18(13)27-20/h3-11,23H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWAOEHIGYWDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059628 | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
CAS RN |
132-62-7 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-hydroxy-3-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtanilide BT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2',5'-dimethoxydibenzofuran-3-carboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)





